![molecular formula C18H22N4 B6124937 N-(sec-butyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6124937.png)
N-(sec-butyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrazoles are another class of organic compounds with a five-membered ring, which includes two nitrogen atoms. They are known to be used in the construction of various heterocyclic compounds .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrazoles, on the other hand, are organic compounds with a five-membered ring, which includes two nitrogen atoms .Chemical Reactions Analysis
Pyrimidine derivatives exert their pharmacological effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Scientific Research Applications
Medical Applications: Cancer Treatment
Fused pyrimidine derivatives, such as the compound under analysis, are considered promising protein kinase inhibitors for cancer treatment . Their ability to inhibit essential enzymes controlling cell growth and metabolism makes them valuable in developing targeted cancer therapies .
Pharmaceutical Significance
Pyrimidine derivatives exhibit a wide range of biological activities, including antimicrobial, CNS depressant, anti-inflammatory, analgesic, anticonvulsant, anticancer, antihelminthic, antioxidant, and herbicidal properties . The compound’s structural framework contributes to its pharmacological potential, making it a versatile lead compound for designing potent bioactive agents .
Biochemical Research: Enzymatic Inhibition
In biochemistry, pyrimidine derivatives are integral to DNA and RNA structures, imparting diverse pharmacological properties. The compound may serve as a structural analog of purine bases, potentially influencing the activity of enzymes and receptors involved in cellular signaling processes .
Material Science: Photophysical Properties
Pyrazolo[1,5-a]pyrimidine derivatives have attracted attention in material science due to their significant photophysical properties . These properties make them suitable for developing new materials with potential applications in electronics and photonics .
Industrial Applications: Synthetic Intermediates
Compounds containing pyrazole, such as the one being analyzed, are influential in the industrial field due to their applicability as synthetic intermediates. They are used in preparing chemicals relevant to biological, physical-chemical, material science, and industrial fields, highlighting their versatility .
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Given the anti-inflammatory effects of pyrimidines, it can be inferred that the compound may impact the biochemical pathways associated with inflammation .
Result of Action
Given the anti-inflammatory effects of pyrimidines, it can be inferred that the compound may help reduce inflammation .
Future Directions
properties
IUPAC Name |
N-butan-2-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-5-12(2)19-16-11-13(3)20-18-14(4)17(21-22(16)18)15-9-7-6-8-10-15/h6-12,19H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEUSXIRGBCJET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C(=NN12)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
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